3-(8-Bromooctyl)thiophene
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Overview
Description
3-(8-Bromooctyl)thiophene is an organic compound with the molecular formula C12H19BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(8-Bromooctyl)thiophene can be synthesized through a nucleophilic aliphatic substitution reaction. The process involves the reaction of this compound with an appropriate nucleophile, such as sodium azide, to form 3-(8′-Azidooctyl)thiophene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, ensuring high yield and purity through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 3-(8-Bromooctyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as azides or amines.
Oxidation and Reduction Reactions: Thiophene derivatives can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in an appropriate solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
3-(8′-Azidooctyl)thiophene: Formed through nucleophilic substitution.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Scientific Research Applications
3-(8-Bromooctyl)thiophene has diverse applications in scientific research:
Organic Electronics: Used in the synthesis of conjugated polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Incorporated into hybrid materials for enhanced electronic properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 3-(8-Bromooctyl)thiophene in organic electronics involves its ability to form π-conjugated systems, facilitating charge transport. The bromine atom allows for further functionalization, enabling the tuning of electronic properties .
Comparison with Similar Compounds
3-(8′-Azidooctyl)thiophene: Similar structure but with an azide group instead of bromine.
Thiophene Derivatives: Various thiophene-based compounds with different substituents, such as alkyl or aryl groups.
Uniqueness: 3-(8-Bromooctyl)thiophene is unique due to its specific bromooctyl substitution, which provides distinct reactivity and functionalization potential compared to other thiophene derivatives .
Properties
Molecular Formula |
C12H19BrS |
---|---|
Molecular Weight |
275.25 g/mol |
IUPAC Name |
3-(8-bromooctyl)thiophene |
InChI |
InChI=1S/C12H19BrS/c13-9-6-4-2-1-3-5-7-12-8-10-14-11-12/h8,10-11H,1-7,9H2 |
InChI Key |
HNYHTJIDBAKGPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CCCCCCCCBr |
Origin of Product |
United States |
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